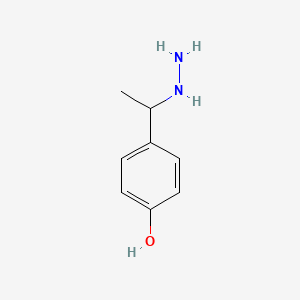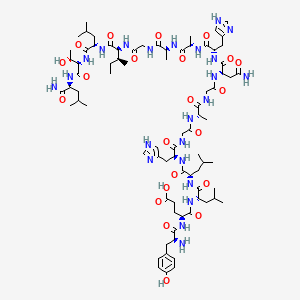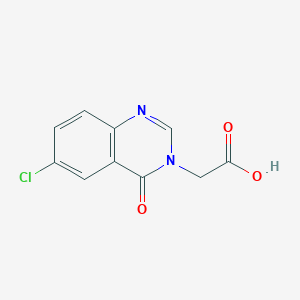
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Preparation Methods
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride involves several steps. One common method includes the reaction of 2-chloro-4,5-dihydro-1H-imidazole with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as methanol or acetonitrile, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives, while reduction can produce dihydroimidazole compounds .
Scientific Research Applications
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in pathogens. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core structure.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer drug that inhibits gastric acid secretion.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Properties
CAS No. |
149985-62-6 |
|---|---|
Molecular Formula |
C6H11ClN4O |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c11-6-9-3-4-10(6)5-7-1-2-8-5;/h1-4H2,(H,7,8)(H,9,11);1H |
InChI Key |
YZFRDBBYQYFRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N2CCNC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)



![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)
